An In-depth Technical Guide to 1-Hexen-4-yne: Chemical Properties and Structure
An In-depth Technical Guide to 1-Hexen-4-yne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexen-4-yne is a versatile organic compound featuring both a terminal double bond and an internal triple bond within its six-carbon chain. This unique structural arrangement of functionalities imparts a rich and diverse reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic signature of 1-Hexen-4-yne. Detailed experimental protocols for its synthesis and purification, alongside mechanistic insights into its key reactions, are presented to facilitate its application in research and development.
Chemical Structure and Properties
1-Hexen-4-yne, with the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol , possesses a linear six-carbon backbone.[1] The key structural features are a carbon-carbon double bond between C1 and C2, and a carbon-carbon triple bond between C4 and C5. This arrangement of unsaturation makes it an enyne, a class of compounds known for their utility in constructing complex molecular architectures.
The presence of both sp² and sp hybridized carbon atoms results in a molecule with distinct regions of electron density, influencing its reactivity. The terminal alkene is susceptible to electrophilic addition and polymerization, while the internal alkyne can also undergo addition reactions and participate in various coupling reactions.
Physical and Chemical Properties
A summary of the key physicochemical properties of 1-Hexen-4-yne is presented in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈ | [1] |
| Molecular Weight | 80.13 g/mol | [1] |
| CAS Number | 5009-11-0 | [1] |
| IUPAC Name | Hex-1-en-4-yne | [1] |
| Boiling Point | 53.5 °C at 760 mmHg | |
| Density | 0.756 g/cm³ | |
| Refractive Index | 1.4460 | |
| Canonical SMILES | CC#CCC=C | [2] |
| InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3 | [2] |
| InChIKey | RIGMRFDIWRRSMS-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of 1-Hexen-4-yne. Below is a detailed overview of its expected spectroscopic signatures.
Infrared (IR) Spectroscopy
The infrared spectrum of 1-Hexen-4-yne is characterized by absorption bands corresponding to its alkene and alkyne functionalities. A complete vibrational assignment for the cis and gauche conformers has been reported.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 | =C-H stretch (vinylic) | Medium |
| ~3000-2850 | C-H stretch (aliphatic) | Medium |
| ~2250-2100 | C≡C stretch (internal alkyne) | Medium |
| ~1640 | C=C stretch (alkene) | Medium |
| ~910 & ~990 | =C-H bend (vinylic, out-of-plane) | Strong |
Note: The intensity of the C≡C stretch in internal alkynes can be weak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1-Hexen-4-yne is expected to show distinct signals for the vinylic, allylic/propargylic, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-2 |
| ~5.2 - 5.0 | m | 2H | H-1 |
| ~2.9 | m | 2H | H-3 |
| ~1.8 | t | 3H | H-6 |
Predicted coupling constants (J) would be approximately: J(H2-H1cis) ≈ 10 Hz, J(H2-H1trans) ≈ 17 Hz, J(H2-H3) ≈ 6 Hz, and J(H3-H6) ≈ 2.5 Hz (long-range coupling).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C-2 |
| ~115 | C-1 |
| ~80 | C-4 or C-5 |
| ~78 | C-5 or C-4 |
| ~20 | C-3 |
| ~4 | C-6 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-Hexen-4-yne is expected to show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern will be influenced by the presence of the double and triple bonds, leading to the formation of stable carbocations.
Predicted Fragmentation Pathway:
The primary fragmentation is likely to involve the loss of a methyl radical (•CH₃) to form a stable propargyl/allyl resonance-stabilized cation at m/z = 65. Another significant fragmentation pathway could be the loss of a propargyl radical (•CH₂C≡CH) to give an allyl cation at m/z = 41.
Predicted Mass Spectrometry Fragmentation of 1-Hexen-4-yne.
Chemical Reactivity and Synthetic Applications
The dual functionality of 1-Hexen-4-yne makes it a versatile substrate for a variety of organic transformations.
Electrophilic Addition to the Alkene
The terminal double bond of 1-Hexen-4-yne readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen bromide (HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon (C2), as this leads to the more stable secondary carbocation.
Mechanism of Electrophilic Addition of HBr to 1-Hexen-4-yne.
Diels-Alder Reaction
1-Hexen-4-yne can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[4][5][6] The alkene moiety reacts with a conjugated diene. The rate of the reaction is enhanced by the presence of electron-withdrawing groups near the double bond, although 1-Hexen-4-yne itself can participate in these reactions.
Generalized Diels-Alder Reaction with 1-Hexen-4-yne.
Experimental Protocols
Synthesis of 1-Hexen-4-yne via Dehydrohalogenation
A common and effective method for the synthesis of 1-Hexen-4-yne is the double dehydrohalogenation of a suitable dihalide precursor, such as 5,6-dibromo-1-hexene.[7] This reaction is typically carried out using a strong base.
Materials and Reagents:
-
5,6-dibromo-1-hexene
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.
-
Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask at -78 °C.
-
Slowly add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.
-
Prepare a solution of 5,6-dibromo-1-hexene in anhydrous diethyl ether.
-
Add the solution of 5,6-dibromo-1-hexene dropwise to the sodium amide solution in liquid ammonia over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at -78 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the excess sodium amide is consumed.
-
Allow the liquid ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
The crude product can be purified by fractional distillation.
Experimental Workflow for the Synthesis of 1-Hexen-4-yne.
Purification by Fractional Distillation
Due to its relatively low boiling point and volatility, fractional distillation is an effective method for purifying 1-Hexen-4-yne from less volatile impurities.
Procedure:
-
Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings to ensure efficient separation.
-
Place the crude 1-Hexen-4-yne in the distillation flask with a few boiling chips.
-
Heat the distillation flask gently using a heating mantle.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect the fraction that distills at or near the boiling point of 1-Hexen-4-yne (approximately 80-82 °C at atmospheric pressure).
-
It is advisable to perform the distillation under an inert atmosphere to prevent potential side reactions.
Conclusion
1-Hexen-4-yne is a valuable and reactive building block in organic synthesis. Its unique combination of a terminal alkene and an internal alkyne allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. A thorough understanding of its chemical and physical properties, as well as its spectroscopic characteristics, is essential for its effective utilization in research and development. The experimental protocols provided herein offer a practical guide for its synthesis and purification, enabling further exploration of its synthetic potential.
References
- 1. 1-Hexen-4-yne | C6H8 | CID 10942337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexen-4-yne | C6H8 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 1-hexen-4-yne - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. 1-Hexen-4-yne | 5009-11-0 | Benchchem [benchchem.com]
